N-(4-nitrophenyl)-2-furamide
Description
N-(4-Nitrophenyl)-2-furamide is a furan-carboxamide derivative featuring a 4-nitrophenyl substituent on the amide nitrogen. Such compounds are typically synthesized via condensation reactions between activated furan-carboxylic acid derivatives (e.g., acid chlorides) and substituted anilines.
Properties
IUPAC Name |
N-(4-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-11(10-2-1-7-17-10)12-8-3-5-9(6-4-8)13(15)16/h1-7H,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMRLATWDPKMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrophenyl)-2-furamide typically involves the reaction of 4-nitroaniline with 2-furoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of 4-nitroaniline and the acyl chloride group of 2-furoyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-(4-nitrophenyl)-2-furamide can undergo reduction reactions, particularly the reduction of the nitro group to an amine group. This reaction is typically carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can also participate in substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Various nucleophiles and appropriate solvents.
Major Products:
Reduction: N-(4-aminophenyl)-2-furamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
Chemistry: N-(4-nitrophenyl)-2-furamide is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its structural properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-2-furamide depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its nitrophenyl and furan groups. These interactions can lead to the modulation of biological pathways and the exertion of specific effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of N-(4-nitrophenyl)-2-furamide, highlighting substituent variations and their implications:
Physicochemical Properties
- Solubility : Sulfamoyl and hydroxyl substituents (e.g., in 5-(2-chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide) improve aqueous solubility compared to nitro-only analogs .
- Stability : Thiadiazole derivatives exhibit greater thermal stability due to aromatic heterocyclic cores, whereas furamides may degrade under prolonged acidic conditions .
Key Research Findings
- Substituent Position Matters : Para-substituted nitro groups (e.g., 4-nitrophenyl) generally yield higher antimicrobial activity than ortho-substituted analogs due to optimized steric and electronic effects .
- Limitations : Nitrophenyl derivatives may exhibit toxicity at higher concentrations, necessitating structural optimization for clinical relevance .
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